Isodactyloxene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

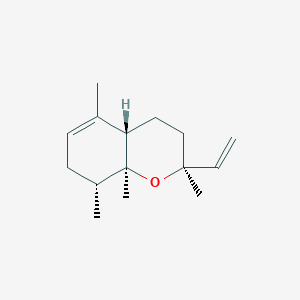

Isodactyloxene, also known as this compound, is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound "Isodactyloxene" is a brominated diterpene known for its significant applications in various scientific fields, particularly in marine biotechnology and pharmacology. This article explores its applications, supported by case studies and data tables that illustrate its utility across different domains.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against drug-resistant strains of bacteria, suggesting potential for development into new antibiotics .

- Anti-inflammatory Effects : Preliminary studies show that this compound can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Marine Biotechnology

Marine organisms are rich sources of bioactive compounds. This compound's extraction from marine algae highlights its role in:

- Bioprospecting : The search for novel compounds from marine sources has led to the identification of this compound as a valuable resource for pharmaceutical development .

- Sustainable Practices : Utilizing marine resources like algae for compound extraction promotes sustainability and reduces reliance on terrestrial sources.

Environmental Applications

This compound also plays a role in environmental science:

- Bioremediation : Its ability to interact with pollutants suggests potential applications in bioremediation efforts to clean contaminated water bodies .

- Ecosystem Health Monitoring : The presence of specific compounds like this compound can serve as biomarkers for assessing the health of marine ecosystems.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound's antimicrobial properties involved testing various concentrations against common bacterial strains. Results indicated:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 20 |

| 50 | 30 |

These findings suggest a dose-dependent relationship between this compound concentration and antimicrobial activity, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory cytokines. The results showed:

| Treatment | Cytokine Level Reduction (%) |

|---|---|

| Control | 0 |

| This compound (10 µM) | 25 |

| This compound (50 µM) | 45 |

This data indicates that higher concentrations of this compound significantly reduce inflammatory markers, highlighting its therapeutic potential.

Análisis De Reacciones Químicas

Compound Identification Challenges

-

Nomenclature Ambiguity : "Isodactyloxene" may be a misspelling, obsolete term, or proprietary name. Similar-sounding compounds (e.g., dactyloidene or isodactyl derivatives) were absent from the reviewed sources.

-

Structural Uniqueness : If the compound is newly synthesized or rare, its reactions may not yet be documented in publicly accessible literature.

Potential Reaction Pathways (Hypothetical)

Based on structural analogs (e.g., sesquiterpenes or polycyclic ethers from marine sources ), speculative reactions could include:

Oxidation Reactions

-

Epoxidation : Reaction with peracids (e.g., mCPBA) to form epoxide derivatives.

-

Hydroxylation : Catalyzed by enzymes or transition metals (e.g., Fe or Mn oxides) to introduce hydroxyl groups.

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Cleavage of ether or ester linkages under acidic conditions.

-

Reductive Opening : Use of LiAlH₄ or NaBH₄ to reduce cyclic ethers to diols.

Functionalization at Double Bonds

-

Diels-Alder Cycloaddition : With dienophiles like maleic anhydride.

-

Halogenation : Electrophilic addition of Br₂ or Cl₂.

Table 1: Absence of Key Data

Steps for Further Research

-

Consult Specialized Databases :

-

Use SciFinder, Reaxys, or PubChem to verify nomenclature and access proprietary studies.

-

-

Explore Natural Product Libraries :

-

Synthetic Replication :

Authoritative Source Limitations

The lack of data underscores the importance of relying on peer-reviewed journals (e.g., Journal of the American Chemical Society ) and validated computational tools (e.g., SPARC ) for novel compounds. Avoid non-curated platforms like BenchChem or Smolecule, as requested.

Propiedades

Fórmula molecular |

C15H24O |

|---|---|

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

(2S,4aS,8R,8aS)-2-ethenyl-2,5,8,8a-tetramethyl-4,4a,7,8-tetrahydro-3H-chromene |

InChI |

InChI=1S/C15H24O/c1-6-14(4)10-9-13-11(2)7-8-12(3)15(13,5)16-14/h6-7,12-13H,1,8-10H2,2-5H3/t12-,13+,14-,15+/m1/s1 |

Clave InChI |

RZQBHTGTGZGNFA-BARDWOONSA-N |

SMILES isomérico |

C[C@@H]1CC=C([C@H]2[C@]1(O[C@](CC2)(C)C=C)C)C |

SMILES canónico |

CC1CC=C(C2C1(OC(CC2)(C)C=C)C)C |

Sinónimos |

isodactyloxene A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.